

Application Notes & Protocols: Lentiviral Knockdown of NMT1/2 to Mimic Zelenirstat Effects

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Compound of Interest		
Compound Name:	Zelenirstat	
Cat. No.:	B8246011	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is covalently attached to the N-terminal glycine residue of a wide range of proteins. This process is catalyzed by N-myristoyltransferases (NMTs). In humans, two isoforms, NMT1 and NMT2, regulate the function of over 200 proteins involved in essential cellular processes, including signal transduction, apoptosis, and oncogenesis.[1][2][3][4] Key oncoproteins, such as Src family kinases (SFKs), require myristoylation for membrane localization and biological activity.[2][5] Consequently, NMTs have emerged as promising therapeutic targets for various diseases, particularly cancer.[2][6]

Zelenirstat (PCLX-001) is a first-in-class, orally active, potent small molecule inhibitor of both NMT1 and NMT2.[1][7][8] By blocking the myristoylation of NMT substrate proteins, **Zelenirstat** leads to their subsequent degradation, disrupting cancer cell signaling and metabolism, ultimately inducing apoptosis.[7][9][10]

This document provides a detailed guide for using lentiviral-mediated short hairpin RNA (shRNA) knockdown to genetically mimic the pharmacological inhibition of NMT1 and NMT2 by **Zelenirstat**. This genetic approach is crucial for validating that the observed effects of **Zelenirstat** are on-target and for elucidating the specific roles of each NMT isoform.



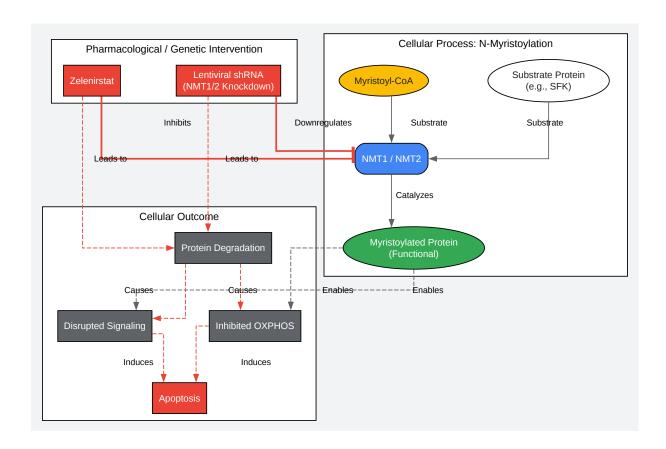
Zelenirstat: Mechanism of Action

Zelenirstat functions as a dual inhibitor of NMT1 and NMT2 with high potency (IC50 values of 5 nM and 8 nM, respectively).[1] Its mechanism involves preventing the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins.[11] Proteins that fail to be myristoylated, such as SFKs, are recognized by the cellular machinery and rapidly degraded. [4] This dual-action disruption has profound effects on cancer cells:

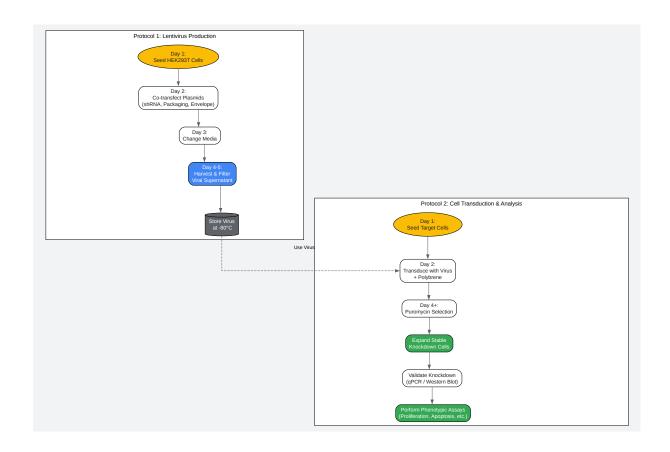
- Inhibition of Pro-Survival Signaling: By promoting the degradation of SFKs, **Zelenirstat** disrupts critical signaling pathways, including B-cell receptor (BCR) signaling and pathways downstream of receptor tyrosine kinases like FLT3 and c-KIT.[1][9][10]
- Disruption of Energy Metabolism: Zelenirstat treatment impairs the assembly of
 mitochondrial complex I and inhibits oxidative phosphorylation (OXPHOS), a key energy
 production pathway that is often critical for cancer stem cell survival and metastasis.[9][10]
 [12][13]

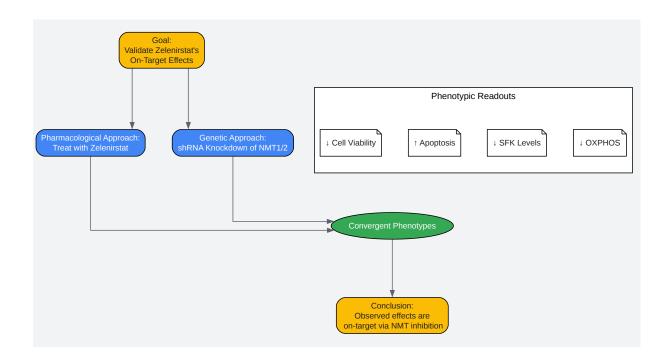
This combined attack on both cell signaling and energy production leads to endoplasmic reticulum stress, apoptosis, and potent anti-cancer activity in various hematologic and solid tumors.[10][14]













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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role of N-myristoyltransferase 1 in tumour development PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of N-myristoyltransferase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zelenirstat Wikipedia [en.wikipedia.org]
- 8. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacylex Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 11. N-myristoyltransferase inhibitors Wikipedia [en.wikipedia.org]
- 12. Pacylex Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 13. Zelenirstat Disrupts Oxidative Phosphorylation in Cancer Cells at AACR 2024 [pacylex.com]



- 14. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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